molecular formula C22H20N4O4S B2996307 N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-33-0

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2996307
CAS No.: 941986-33-0
M. Wt: 436.49
InChI Key: UTFSKWSCVYPJDL-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core, a bicyclic heteroaromatic system fused with a thiazole ring. Key structural elements include:

  • 7-Phenyl substituent: Provides steric bulk and modulates lipophilicity.

This structure is distinct from simpler thiazole or pyridazine derivatives due to its fused heterocyclic system and strategically placed substituents, which may confer unique pharmacological or physicochemical properties .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-7-5-4-6-8-14)25-26(22(20)28)12-18(27)24-16-10-9-15(29-2)11-17(16)30-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSKWSCVYPJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, with a molecular weight of 436.49 g/mol. The compound features a thiazolo[4,5-d]pyridazin moiety, which is notable for its potential biological activities.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from different studies regarding its anticancer properties:

Cell Line IC50 Value (µM) Effect
HeLa29High cytotoxicity observed
MCF-773Moderate cytotoxicity
Caco-2<10Strong inhibition of proliferation

These results suggest that the compound may effectively inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of this compound. It has shown varying degrees of activity against several bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Activity Level
Staphylococcus aureus15Moderate
Escherichia coli12Low
Bacillus subtilis18High

The compound's effectiveness against Bacillus subtilis indicates potential as an antimicrobial agent.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted by Khadra et al. evaluated the cytotoxic effects of various thiazole derivatives, including this compound. The compound demonstrated promising activity against HeLa and MCF-7 cell lines with IC50 values indicating significant cytotoxicity .
  • Mechanism of Action : Research suggests that the compound may interact with specific biological targets involved in cancer progression. Interaction studies have indicated binding affinities with enzymes critical for tumor growth regulation .
  • Comparative Analysis : A comparative study highlighted that similar compounds with different substituents exhibited varied biological activities. For instance, compounds with additional halogen substitutions showed enhanced anticancer properties compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]Pyridazin Derivatives
Compound Name Core Structure Substituents at Position 7 Acetamide Substituent Key Properties/Findings Reference
N-(2,4-Dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazin Phenyl 2,4-Dimethoxyphenyl Hypothesized enhanced solubility due to methoxy groups
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazin 2-Thienyl 4-Chlorophenyl Increased lipophilicity from thienyl and chloro groups
4-(2,7-Dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide Thiazolo[4,5-d]pyridazin Methyl Benzenesulfonamide Polar sulfonamide group may improve aqueous solubility

Key Observations :

  • Position 7 Substitution: Phenyl (target compound) vs. thienyl () or methyl () alters electronic and steric profiles.
  • Acetamide Modifications : The 2,4-dimethoxyphenyl group in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) and benzenesulfonamide (polar, hydrogen-bonding). Methoxy groups may enhance metabolic stability compared to halogenated analogs .
Quinazolinone and Benzothiazole-Based Acetamides
Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2,4-Dichlorophenylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione 2,4-Dichlorophenylmethyl Anticonvulsant potential
2-(Benzothiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole-indolinone Benzothiazolylthio, oxoindolinylidene Anti-inflammatory, antibacterial

Key Observations :

  • Core Flexibility: Quinazolinone () and benzothiazole () cores exhibit diverse bioactivities, suggesting the thiazolo[4,5-d]pyridazin core in the target compound may similarly be tunable for specific targets.
  • Acetamide Linkage : Common across all compounds, enabling conjugation of aromatic/heterocyclic moieties to bioactive scaffolds.
Spectroscopic Characterization

All compounds in the evidence were confirmed via:

  • 1H NMR : To verify acetamide NH protons (δ ~8–10 ppm) and aromatic/heterocyclic protons.
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and thiazole C-S (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks consistent with calculated masses .

Implications for Future Research

  • Bioactivity Screening : The target compound’s dimethoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in ’s coumarin-acetamide hybrids.
  • Structure-Activity Relationship (SAR) : Systematic variation of position 7 (e.g., introducing electron-deficient aryl groups) and acetamide substituents (e.g., sulfonamides for polarity) could optimize pharmacokinetic profiles.

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